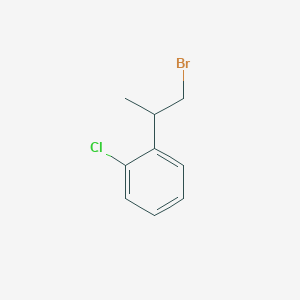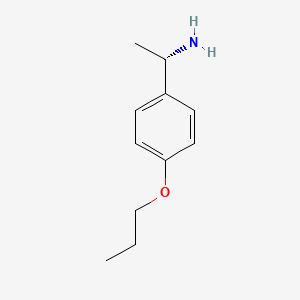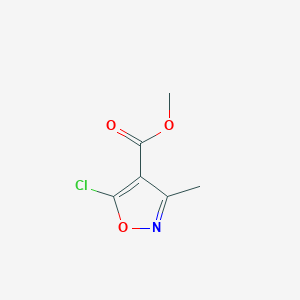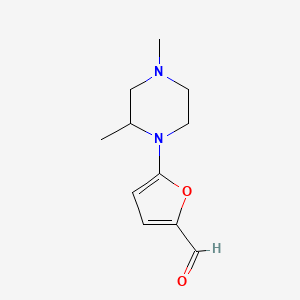![molecular formula C13H12OS B13164484 1-[3-(2-Methylthiophen-3-yl)phenyl]ethan-1-one](/img/structure/B13164484.png)
1-[3-(2-Methylthiophen-3-yl)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-Methylthiophen-3-yl)phenyl]ethan-1-one is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry
Vorbereitungsmethoden
The synthesis of 1-[3-(2-Methylthiophen-3-yl)phenyl]ethan-1-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-methylthiophene with a phenylacetyl chloride derivative in the presence of a base such as potassium carbonate in an organic solvent like acetone . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-[3-(2-Methylthiophen-3-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields sulfoxides, while reduction with sodium borohydride produces alcohols.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-Methylthiophen-3-yl)phenyl]ethan-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[3-(2-Methylthiophen-3-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring is known to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with estrogen receptors, leading to downstream effects on cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-[3-(2-Methylthiophen-3-yl)phenyl]ethan-1-one can be compared with other thiophene derivatives such as:
1-(3-Methyl-thiophen-2-yl)-ethanone: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
2-Acetyl-3-methylthiophene: Another thiophene derivative with distinct properties and applications.
1-(5-Methylpyridin-2-yl)ethanone: A related compound with a pyridine ring instead of thiophene, resulting in different chemical and biological behaviors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it suitable for specialized applications in various fields.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structural properties and reactivity make it a valuable building block in the synthesis of advanced materials and therapeutic agents. Ongoing research continues to uncover new applications and mechanisms of action, highlighting the importance of this compound in modern science.
Eigenschaften
Molekularformel |
C13H12OS |
|---|---|
Molekulargewicht |
216.30 g/mol |
IUPAC-Name |
1-[3-(2-methylthiophen-3-yl)phenyl]ethanone |
InChI |
InChI=1S/C13H12OS/c1-9(14)11-4-3-5-12(8-11)13-6-7-15-10(13)2/h3-8H,1-2H3 |
InChI-Schlüssel |
VJVIDCNSQRCDOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CS1)C2=CC(=CC=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




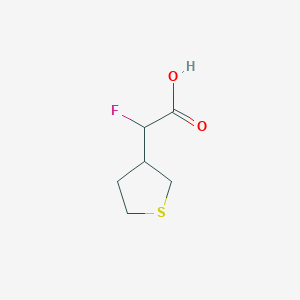
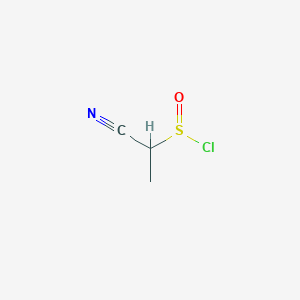
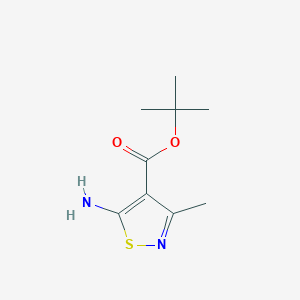

![2-(Propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13164436.png)
